![molecular formula C16H16N2O2S2 B2968746 N-(2-(5-(1-hydroxyethyl)thiophen-2-yl)ethyl)benzo[d]thiazole-2-carboxamide CAS No. 2034344-83-5](/img/structure/B2968746.png)
N-(2-(5-(1-hydroxyethyl)thiophen-2-yl)ethyl)benzo[d]thiazole-2-carboxamide
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Overview
Description
Thiophene is a five-membered heteroaromatic compound containing a sulfur atom at the 1 position . It’s an important class of heterocyclic compounds with diverse applications in medicinal chemistry and material science . Benzo[d]thiazole is another important heterocyclic compound that has been used in the development of various drugs and biologically active agents .
Synthesis Analysis
Thiophene derivatives can be synthesized through various synthetic pathways including Gewald, Paal–Knorr, Fiesselmann, and Hinsberg synthesis . The Gewald reaction is a condensation reaction between sulfur, an α-methylene carbonyl compound, and an α-cyano ester, which makes aminothiophene derivatives .
Molecular Structure Analysis
The thiazole ring in thiophene is planar, and its aromaticity is characterized by the delocalization of a lone pair of π-electrons of the sulfur atom . The aromaticity is estimated by the chemical shift of the ring proton (between 7.27 and 8.77 ppm), and the calculated π-electron density shows that the C-5 atom can undergo electrophilic substitution and the C-2 atom for the nucleophilic substitution .
Chemical Reactions Analysis
Thiophene and its derivatives show a variety of properties and applications. They are utilized in industrial chemistry and material science as corrosion inhibitors . Thiophene-mediated molecules have a prominent role in the advancement of organic semiconductors .
Physical And Chemical Properties Analysis
Thiophene is slightly soluble in water, soluble in alcohol and ether, and sparingly soluble in organic solvents and dyes . It is a clear pale yellow liquid with a boiling point of 116–118°C and specific gravity 1.2 .
Scientific Research Applications
I have conducted several searches to find detailed scientific research applications for the compound N-(2-(5-(1-hydroxyethyl)thiophen-2-yl)ethyl)benzo[d]thiazole-2-carboxamide, but unfortunately, there is limited information available online regarding specific applications for this compound.
The available information suggests that thiazole compounds, in general, have diverse biological activities, including analgesic and anti-inflammatory activities , as well as antitumor and cytotoxic activity on human tumor cell lines . Additionally, thiazole moieties are known to bind to DNA and interact with topoisomerase II, leading to DNA double-strand breaks and cell death .
Mechanism of Action
Future Directions
properties
IUPAC Name |
N-[2-[5-(1-hydroxyethyl)thiophen-2-yl]ethyl]-1,3-benzothiazole-2-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16N2O2S2/c1-10(19)13-7-6-11(21-13)8-9-17-15(20)16-18-12-4-2-3-5-14(12)22-16/h2-7,10,19H,8-9H2,1H3,(H,17,20) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IIPNWRNIILMONH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC=C(S1)CCNC(=O)C2=NC3=CC=CC=C3S2)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16N2O2S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
332.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2-(5-(1-hydroxyethyl)thiophen-2-yl)ethyl)benzo[d]thiazole-2-carboxamide |
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